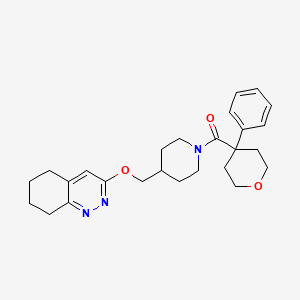
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of this compound is not straightforward due to its complex structure. It likely involves multiple steps, starting with the synthesis of the individual components: the 4-phenyltetrahydro-2H-pyran-4-yl group and the 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl group .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The 4-phenyltetrahydro-2H-pyran-4-yl group is a six-membered ring with an oxygen atom, and the 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl group is a piperidine ring attached to a tetrahydrocinnoline group via an ether linkage .科学的研究の応用
Synthesis and Structural Studies
Research involving compounds with structural similarities often focuses on synthetic methodologies and the elucidation of their structures. For example, the synthesis of complex organic compounds through reactions like the ring-opening of tetrahydro-isoxazoles under the influence of tertiary amines demonstrates the intricate processes involved in creating such molecules (Jones & Phipps, 1976). Additionally, crystal structure analysis of compounds, such as certain piperidin-4-yl methanone derivatives, reveals detailed insights into their molecular configurations and potential reactivity (Revathi et al., 2015).
Chemical Interactions and Biological Activities
Understanding the interactions and biological activities of similar compounds can provide valuable information for potential applications. For instance, the molecular interaction studies of antagonists with cannabinoid receptors shed light on the binding conformations and activity profiles, which are crucial for designing drugs with specific targets (Shim et al., 2002). The synthesis and evaluation of compounds for antimicrobial and anticancer activities also highlight the potential therapeutic applications of these molecules (Gouhar & Raafat, 2015).
Catalysis and Synthetic Applications
Certain compounds serve as catalysts or intermediates in synthetic organic chemistry, facilitating the formation of complex molecules. For example, vanadium complexes derived from similar structures have been used to catalyze oxidative cyclizations, demonstrating the utility of these compounds in synthetic transformations (Dönges et al., 2014).
Conformational and Theoretical Studies
Conformational analysis and theoretical studies, including density functional theory (DFT) calculations, provide deep insights into the electronic structure and reactivity of such compounds. These studies are essential for understanding the fundamental properties that govern their behavior in various chemical contexts (Huang et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c30-25(26(12-16-31-17-13-26)22-7-2-1-3-8-22)29-14-10-20(11-15-29)19-32-24-18-21-6-4-5-9-23(21)27-28-24/h1-3,7-8,18,20H,4-6,9-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNKMTWMBWVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011247.png)
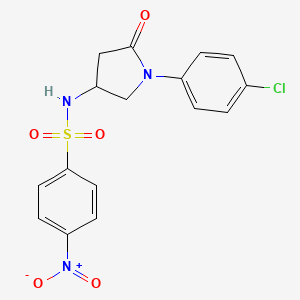
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)
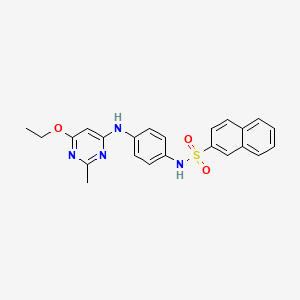
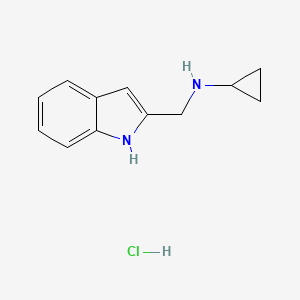
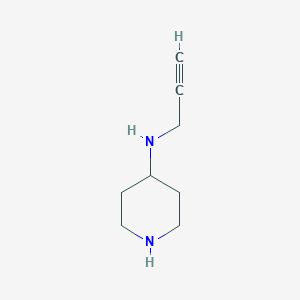
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)
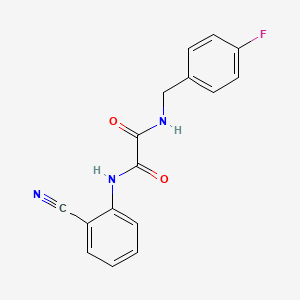
![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(dimethylamino)benzamide](/img/structure/B3011260.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)
